molecular formula C10H9NO3 B1425462 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid CAS No. 101301-17-1

1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Cat. No.: B1425462
CAS No.: 101301-17-1
M. Wt: 191.18 g/mol
InChI Key: NUKMVZOGJJLXBA-UHFFFAOYSA-N
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Description

1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a versatile chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a critical synthetic intermediate for constructing more complex molecules with potential biological activity. Its core structure is a focal point in modern synthetic methodology, with recent research highlighting expedient, scalable synthesis routes for this class of compounds . The primary research value of this tetrahydroisoquinoline derivative lies in its application as a key building block for the development of protease inhibitors. Specifically, analogs of this scaffold have been utilized in the COVID Moonshot project , leading to the synthesis of pre-clinical candidates such as DNDI-6510 , a SARS-CoV-2 main protease (M pro ) inhibitor . The structure allows for diverse functionalization at multiple positions, enabling researchers to explore structure-activity relationships and optimize properties for drug discovery programs targeting infectious diseases and other therapeutic areas. Key Applications: Medicinal Chemistry: Serves as a core building block for the synthesis of biologically active compounds, particularly protease inhibitors . Methodology Development: Used as a model compound for developing new one-pot tandem synthetic protocols, such as Michael amination-lactamization sequences . Hit-to-Lead Optimization: The scaffold is compatible with various functional groups, including ether, ester, amide, and carbamate moieties, making it ideal for generating diverse compound libraries . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-oxo-3,4-dihydro-2H-isoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-7-4-2-1-3-6(7)8(5-11-9)10(13)14/h1-4,8H,5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKMVZOGJJLXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694555
Record name 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID10694555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101301-17-1
Record name 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
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Preparation Methods

Cycloaddition of Homophthalic Anhydride with Aldimines

A core approach for synthesizing isoquinolinone derivatives, including the target compound, involves the cycloaddition of homophthalic anhydride with aldimines. This reaction typically yields cis- and trans-isomers, with stereochemistry influenced by reaction conditions such as solvent polarity and temperature.

Key points:

  • The cycloaddition produces a mixture of stereoisomers, with trans-isomers generally favored.
  • Stereochemical control remains challenging but can be partially directed by reaction parameters.

Research data:

  • The reaction conditions, including solvents like ethyl acetate and catalysts, significantly influence stereoselectivity, as observed in the synthesis of tetrahydroisoquinolinones with anticonvulsant activity.

Solution-Phase Parallel Synthesis (SPPS)

Recent advancements have employed SPPS for rapid library generation of isoquinolinone derivatives, including the target compound. This methodology involves a one-pot process where:

  • An amine reacts with an aldehyde to form an imine.
  • The imine is directly treated with homophthalic anhydride, facilitating cyclization without intermediate isolation.

Advantages:

  • High yields and efficiency.
  • Suitable for combinatorial synthesis, enabling structural modifications at various positions.

Research findings:

  • Rosaria Gitto et al. demonstrated the synthesis of multiple tetrahydroisoquinolinone derivatives via SPPS, optimizing conditions for each step, including the use of a Buchi Syncore reactor.

Key Reagents and Conditions

Step Reagents Conditions Remarks
Imine formation Amine + Aldehyde Room temperature, stirring Forms the key intermediate for cyclization
Cyclization Homophthalic anhydride Stirring at room temperature Promotes formation of isoquinolinone core
Functionalization Alkylation, acylation Use of methyl iodide, acyl chlorides, or amines Modifies the aromatic or side-chain positions

Note: The stereochemistry of the resulting compounds is confirmed via coupling constants and NMR analysis, with trans-isomers being predominant.

Functional Group Modifications

The synthesis often involves subsequent modifications to improve biological activity or solubility:

  • Methylation of phenolic groups using methyl iodide.
  • Amidation of carboxylic acids with various amines employing coupling agents like N,N'-carbonyldiimidazole.
  • Esterification to produce methyl esters, often used as intermediates or for activity studies.

Research data:

  • Methyl ester and amide derivatives of the parent compound were synthesized to evaluate the importance of the free carboxylic acid group, which was found critical for anticonvulsant activity.

Stereochemistry and Isomer Control

The stereochemical outcome of the cycloaddition influences biological activity:

  • Trans-isomers are typically more active, as demonstrated by anticonvulsant efficacy.
  • Reaction conditions such as temperature and solvent polarity can be tuned to favor trans over cis isomers.

Research insights:

  • Fractional crystallization and NMR coupling constants were used to confirm stereochemistry, with trans-isomers exhibiting coupling constants around 3.5–6 Hz.

Summary of Preparation Methods

Method Description Advantages Limitations
Cycloaddition of homophthalic anhydride with aldimines One-pot reaction forming isoquinolinone core Simple, scalable Stereoselectivity control challenging
Solution-phase parallel synthesis Rapid, combinatorial approach using amines, aldehydes, anhydrides High throughput, versatile Requires careful stereochemical analysis
Functional group modifications Alkylation, acylation, amidation Structural diversity Potential for side reactions

Chemical Reactions Analysis

1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like Grignard reagents (RMgX) or organolithium compounds (RLi).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The structural diversity of tetrahydroisoquinoline derivatives arises from substitutions on the aromatic ring, nitrogen atom, or the carboxylic acid moiety. Key analogs include:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Key Features Biological Activity/Applications Reference
Parent Compound None Baseline scaffold for derivatization Reference compound
2-Methyl derivative Methyl at position 2 Enhanced lipophilicity; potential metabolic stability Synthetic intermediate
3-(4-Chlorophenyl) derivative 4-Chlorophenyl at position 3 Improved binding to hydrophobic pockets in viral proteins Anti-coronavirus activity (preliminary)
2-(3-Chloropropyl)-3-(3,4-dimethoxyphenyl) Chloropropyl and dimethoxyphenyl groups Increased steric bulk; custom synthesis for targeted drug delivery Intermediate in anticancer agents
2-Hydroxy-3-(2-hydroxyphenyl) analog Hydroxyl groups at positions 2 and 3 Chelation potential for metal ions (e.g., iron) Antimicrobial/antifungal applications
Cis-2-(benzo[d][1,3]dioxol-5-yl) derivative Benzodioxole and methoxyphenyl groups Stereochemical control (cis/trans) for selective receptor interaction Antiviral/anti-inflammatory lead compound
Key Observations :
  • Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance binding to viral proteases or kinases by increasing electrophilicity .
  • Hydroxyl/Methoxy Groups : Improve solubility and enable hydrogen bonding with biological targets .
  • Alkyl Chains (e.g., chloropropyl): Modify lipophilicity and membrane permeability .
Key Findings :
  • Solvent Effects : TFE accelerates reactions at room temperature but may reduce stereoselectivity .
  • Base Catalysis : DBU efficiently converts cis to trans isomers, critical for optimizing bioactive conformers .
  • Yield Variability : Substituted imines (e.g., nitroaryl groups) often yield lower quantities due to steric hindrance .
Anti-Coronavirus Activity :
  • Derivatives with 4-fluorophenyl or chlorophenyl groups (e.g., 9s , 9t ) show inhibitory effects against human coronavirus 229E, likely via interference with viral replication machinery .
  • Compound 3 (indol-3-yl substituent) exhibits moderate activity (EC₅₀ ~10 µM) .
Anti-Osteoporosis and Estrogenic Effects :
  • Analog 2-hydroxyquinoline-4-carboxylic acid (structurally related) demonstrates phytoestrogen-like activity, promoting bone density in preclinical models .
Antimicrobial Potential :
  • Hydroxamic acid derivatives (e.g., 4 ) with metal-chelating properties show promise against iron-dependent pathogens .

Biological Activity

1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (THIQ) is a compound that has garnered attention for its diverse biological activities. With a molecular formula of C10H9NO3 and a molecular weight of approximately 191.19 g/mol, THIQ has been studied for its potential therapeutic applications, particularly in the fields of neurology and infectious diseases.

The compound acts primarily as a noncompetitive antagonist of the AMPA receptor (a subtype of glutamate receptor), which plays a crucial role in mediating fast synaptic transmission in the central nervous system. Overactivation of AMPA receptors is implicated in various neurological disorders, including epilepsy and neurodegeneration. THIQ's ability to inhibit these receptors suggests potential anticonvulsant properties and neuroprotective effects against glutamate-induced neuronal death .

Biological Activities

Research indicates that THIQ exhibits a range of biological activities:

  • Anticonvulsant Activity : Studies have shown that THIQ can effectively reduce seizure activity in animal models, supporting its potential use in treating epilepsy.
  • Antimicrobial Properties : Certain derivatives of THIQ have demonstrated significant antifungal activity against pathogens such as Pythium recalcitrans, with some compounds showing higher potency than established antifungal agents like hymexazol .
  • Antiviral Effects : Novel derivatives have been synthesized and tested for antiviral activity against strains of human coronaviruses (HCoV-229E and HCoV-OC43), revealing promising results that warrant further investigation .

Case Studies

  • Anticonvulsant Efficacy : In a study evaluating the anticonvulsant properties of various THIQ derivatives, it was found that specific compounds significantly reduced seizure frequency in rodent models. The study highlighted the importance of structural modifications on the efficacy of these compounds.
  • Antifungal Activity : A series of THIQ derivatives were synthesized and tested against Pythium recalcitrans. The most potent compound exhibited an EC50 value of 14 μM, outperforming hymexazol (37.7 μM). The mode of action was linked to disruption of biological membrane systems in the pathogen .
  • Antiviral Activity : A comparative analysis of THIQ derivatives against coronaviruses revealed that specific substitutions at the 4-position enhanced antiviral activity. For instance, certain compounds demonstrated selectivity indices comparable to chloroquine, suggesting their potential as antiviral agents .

Data Tables

Biological Activity Compound EC50 (μM) Reference
AntifungalI2314
AntiviralAvir-7SI = 560
AnticonvulsantVariousVaries

Q & A

Q. What are the common synthetic routes for 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivatives?

The most widely used method involves multicomponent reactions (MCRs) of homophthalic anhydride with aromatic aldehydes and amines. For example, iodine (10 mol%) catalyzes the reaction under mild, neutral conditions to yield cis-configured derivatives with high selectivity . Alternatively, lanthanum supported on 4Å molecular sieves serves as a heterogeneous catalyst, enabling efficient one-pot synthesis with recyclability . These methods emphasize cost-effectiveness and scalability for academic research.

Q. What analytical techniques are critical for structural confirmation of these compounds?

Key techniques include:

  • X-ray crystallography : Resolves absolute stereochemistry and spirocyclic arrangements, as demonstrated in spiroheterocyclic derivatives .
  • NMR spectroscopy : Distinguishes diastereomers via characteristic splitting patterns (e.g., trans- vs. cis-configurations in 1H and 13C spectra) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas, particularly for oxygen-incorporated derivatives .

Q. How are reaction products purified to isolate target compounds?

Purification typically involves gradient flash column chromatography (e.g., 20–100% EtOAc/hexanes) to separate diastereomers . Trituration with hexanes is also used to remove impurities before chromatography .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in the Castagnoli-Cushman reaction?

Diastereoselectivity is influenced by:

  • Catalyst choice : Iodine favors cis-selectivity (>90% in some cases) , while lanthanum-based catalysts improve yields but require optimization for stereocontrol .
  • Substrate sterics : Bulky aryl groups on imines enhance selectivity by restricting rotational freedom during cyclization .
  • Reaction temperature : Lower temperatures (e.g., 0°C) stabilize transition states favoring specific diastereomers .

Q. What computational methods validate the structural and electronic properties of these compounds?

Density Functional Theory (DFT) calculations correlate with experimental data (e.g., X-ray structures) to predict stability and tautomeric forms. For example, DFT optimizes spirocyclic conformers and validates hydrogen-bonding networks in solid-state structures . Additionally, ab initio methods analyze charge distribution in metal-chelating derivatives .

Q. How do contradictory results in catalytic efficiency arise, and how can they be resolved?

Discrepancies in yields or selectivity (e.g., iodine vs. lanthanum catalysts) stem from:

  • Mechanistic differences : Iodine facilitates imine activation via halogen bonding, while lanthanum stabilizes intermediates through Lewis acid interactions .
  • Substrate compatibility : Heterocyclic ketones may require tailored catalysts due to electronic effects . Resolution involves systematic screening of catalysts, solvents, and temperatures while monitoring reaction progress via TLC or LC-MS.

Q. What strategies enhance the bioactivity of these compounds for antiviral or antimicrobial applications?

Functionalization strategies include:

  • Metal chelation : Introducing phenolic hydroxyl groups (e.g., 2-hydroxy-3-(2-hydroxyphenyl) derivatives) improves binding to transition metals like iron, enhancing antimicrobial activity .
  • Heterocyclic moieties : Adding indole or pyridine groups increases interaction with viral proteases, as shown in anti-coronavirus assays using MRC-5 cell models .

Q. How are bioactivity assays designed to evaluate antiviral potential?

Standard protocols involve:

  • Cell culture : Human coronavirus 229E is replicated in MRC-5 cells using Eagle’s Minimum Essential Medium with 2% fetal bovine serum .
  • Titration : Viral load is quantified via the Reed-Muench method post-lysis (freeze-thaw cycles) .
  • Dose-response curves : Compounds are tested at varying concentrations (µM range) to determine IC50 values against viral replication.

Methodological Considerations

  • Handling sensitive intermediates : Store derivatives under inert gas (N2/Ar) in sealed containers to prevent oxidation .
  • Troubleshooting NMR spectra : Use DEPT-135 or 2D-COSY to resolve overlapping signals in complex diastereomeric mixtures .
  • Green chemistry : Recover lanthanum catalysts via filtration and reuse for ≥3 cycles without significant activity loss .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Reactant of Route 2
1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

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